molecular formula C11H15BrO2 B220907 2-Bromo-1-adamantanecarboxylic acid

2-Bromo-1-adamantanecarboxylic acid

Cat. No. B220907
M. Wt: 259.14 g/mol
InChI Key: WHNYCVXNHIOFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-adamantanecarboxylic acid, also known as BACA, is a chemical compound that belongs to the family of adamantane carboxylic acids. BACA has been extensively studied for its potential applications in the field of medicinal chemistry and drug development.

Scientific Research Applications

2-Bromo-1-adamantanecarboxylic acid has been studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit antiviral, anticancer, and antifungal properties. 2-Bromo-1-adamantanecarboxylic acid has been used as a starting material for the synthesis of various bioactive compounds, such as antiviral agents and anticancer drugs.

Mechanism of Action

The exact mechanism of action of 2-Bromo-1-adamantanecarboxylic acid is not fully understood. However, it has been suggested that 2-Bromo-1-adamantanecarboxylic acid may exert its biological effects by inhibiting the activity of certain enzymes, such as viral proteases and cancer cell growth regulators.
Biochemical and Physiological Effects:
2-Bromo-1-adamantanecarboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. 2-Bromo-1-adamantanecarboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 2-Bromo-1-adamantanecarboxylic acid has been reported to exhibit antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

2-Bromo-1-adamantanecarboxylic acid has several advantages for lab experiments. It is readily available and can be easily synthesized. 2-Bromo-1-adamantanecarboxylic acid is also stable under normal laboratory conditions. However, 2-Bromo-1-adamantanecarboxylic acid has some limitations for lab experiments. It has a low solubility in water, which may affect its bioavailability and efficacy. Additionally, 2-Bromo-1-adamantanecarboxylic acid may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Bromo-1-adamantanecarboxylic acid. One potential area of research is the development of 2-Bromo-1-adamantanecarboxylic acid-based antiviral agents and anticancer drugs. Additionally, the mechanism of action of 2-Bromo-1-adamantanecarboxylic acid needs to be further elucidated to fully understand its biological effects. Furthermore, the development of more efficient synthesis methods for 2-Bromo-1-adamantanecarboxylic acid and its derivatives may facilitate their use in drug development.

Synthesis Methods

The synthesis of 2-Bromo-1-adamantanecarboxylic acid involves the reaction of 2-bromo-1-adamantanol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to obtain 2-Bromo-1-adamantanecarboxylic acid.

properties

Product Name

2-Bromo-1-adamantanecarboxylic acid

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-bromoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H15BrO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14)

InChI Key

WHNYCVXNHIOFPE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3Br)C(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3Br)C(=O)O

Origin of Product

United States

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